![molecular formula C8H12N2O3 B1376514 Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate CAS No. 1116656-05-3](/img/structure/B1376514.png)
Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is a chemical compound. It is a derivative of pyrazole, which is a class of compounds that are particularly useful in organic synthesis . Pyrazoles are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of this compound can be determined through various methods such as X-ray diffraction analysis and density functional theory (DFT) calculations . The results of conformational analysis revealed that the optimized molecular structure obtained from DFT calculations was equivalent to that obtained from X-ray diffraction analysis .Chemical Reactions Analysis
Pyrazoles, including this compound, are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Scientific Research Applications
Synthesis Applications
- Precursor in Cross-Coupling Reactions : Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is used as a precursor in Sonogashira-type cross-coupling reactions with alkynes, leading to the synthesis of various pyrazole derivatives, including condensed pyrazoles and tetracyclic systems (Arbačiauskienė et al., 2011).
- Formation of Pyrazole Derivatives : The compound serves as a key component in the synthesis of ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates, which have potential applications in various fields, including medicinal chemistry (Beck & Wright, 1987).
- Synthesis of Pyrazole-5-Amine Derivatives : It's involved in synthesizing pyrazole-5-amine derivatives, which are intermediates in creating new compounds with potential biological activities (Yue et al., 2010).
Chemical Synthesis and Characterization
- Creation of Pyrazole Hydrazones : this compound is used in the formation of pyrazole hydrazones, important intermediates in the synthesis of various organic compounds (Huang Jie-han, 2008).
- Synthesis of Partially Hydrogenated Pyrazolo Derivatives : It undergoes cyclocondensation with 1,3-dicarbonyl compounds for synthesizing ethyl 3-oxo-1,2-dihydro-pyrazolo derivatives (Lebedˈ et al., 2012).
- Structural and DFT Study : Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a derivative, was synthesized and analyzed using various spectroscopic methods and density functional theory calculations, providing insights into its physical and chemical properties (Zhao & Wang, 2023).
Novel Compound Synthesis
- Creation of Pyrazolo[3,4-b]pyridine Derivatives : The compound is used in the synthesis of novel pyrazolo[3,4-b]pyridine products via condensation with activated carbonyl groups (Ghaedi et al., 2015).
- Intermediate for Pesticides : It's an important intermediate in the synthesis of pesticides like chlorantraniliprole (Ju, 2014).
Mechanism of Action
Target of Action
Pyrazole derivatives, which include ethyl 5-ethoxy-1h-pyrazole-3-carboxylate, are known to have diverse biological activities . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of this compound with its targets and any resulting changes.
Biochemical Pathways
Pyrazole derivatives are known to have diverse biological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular level.
Action Environment
It is known that the structure of pyrazoles, which includes this compound, can be influenced by environmental factors .
properties
IUPAC Name |
ethyl 3-ethoxy-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-12-7-5-6(9-10-7)8(11)13-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBTCZIIMAMBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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